Cas no 1807088-09-0 (Ethyl 2-cyano-5-methyl-3-nitrobenzoate)

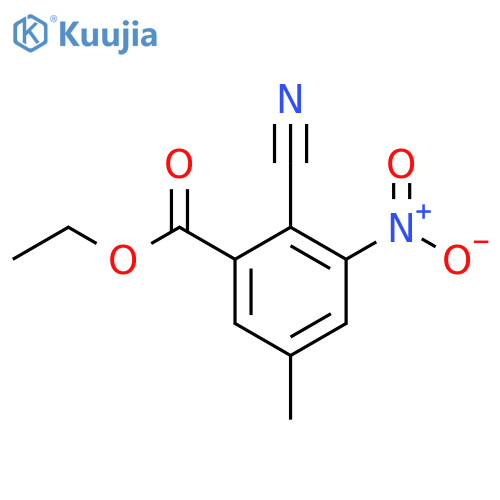

1807088-09-0 structure

商品名:Ethyl 2-cyano-5-methyl-3-nitrobenzoate

CAS番号:1807088-09-0

MF:C11H10N2O4

メガワット:234.208102703094

CID:5007259

Ethyl 2-cyano-5-methyl-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-5-methyl-3-nitrobenzoate

-

- インチ: 1S/C11H10N2O4/c1-3-17-11(14)8-4-7(2)5-10(13(15)16)9(8)6-12/h4-5H,3H2,1-2H3

- InChIKey: IIMVBUBHEHOVRC-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C(C#N)=C(C=C(C)C=1)[N+](=O)[O-])=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 354

- トポロジー分子極性表面積: 95.9

- 疎水性パラメータ計算基準値(XlogP): 2.1

Ethyl 2-cyano-5-methyl-3-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010006553-1g |

Ethyl 2-cyano-5-methyl-3-nitrobenzoate |

1807088-09-0 | 97% | 1g |

1,549.60 USD | 2021-07-06 | |

| Alichem | A010006553-500mg |

Ethyl 2-cyano-5-methyl-3-nitrobenzoate |

1807088-09-0 | 97% | 500mg |

855.75 USD | 2021-07-06 | |

| Alichem | A010006553-250mg |

Ethyl 2-cyano-5-methyl-3-nitrobenzoate |

1807088-09-0 | 97% | 250mg |

470.40 USD | 2021-07-06 |

Ethyl 2-cyano-5-methyl-3-nitrobenzoate 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

1807088-09-0 (Ethyl 2-cyano-5-methyl-3-nitrobenzoate) 関連製品

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1189426-16-1(Sulfadiazine-13C6)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量